2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethylthio groups. This compound is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
The synthesis of 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the use of tetramethylthiuram disulfide (TMTD) in water, which provides a metal/ligand-free, efficient, and high-yielding route . Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Trifluoromethylation: The trifluoromethylthio group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Common reagents used in these reactions include N-halosuccinimides for halogenation and various catalysts for radical reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and trifluoromethylthio groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole include other oxazole derivatives, such as:
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole: Similar in structure but with different positional isomers.
Benzothiazole derivatives: These compounds share similar synthetic routes and applications but differ in their sulfur-containing ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5BrF3NOS |
---|---|
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-7-14-8-5(15-7)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
DRPBBPHNKKUWJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.